2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C10H5ClF3NS |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-chloro-3-thiophen-2-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H5ClF3NS/c11-9-7(8-2-1-3-16-8)4-6(5-15-9)10(12,13)14/h1-5H |
InChI Key |
JHLPSZPQMAIQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction-Dechlorination of Polychlorinated Pyridines
A notable method for preparing 2-chloro-3-trifluoromethylpyridine involves the selective reduction-dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine in the presence of a catalyst and acid-binding agents in a lower aliphatic alcohol solvent. The process includes:
- Sequential addition of 2,3,6-trichloro-5-trifluoromethylpyridine, an acid-binding agent (such as sodium carbonate, potassium carbonate, triethylamine), and a catalyst (metal-based such as palladium on activated carbon) into solvents like methanol or ethanol.
- Hydrogen atmosphere under controlled pressure (0.1–2.0 MPa) and temperature (-10 to 65 °C).
- Reaction time ranging from 4 to 24 hours.
- Post-reaction filtration, vacuum rectification, and purification at 90–120 °C under reduced pressure.
This method yields the target compound with purity exceeding 98%, selectivity around 95%, and raw material conversion rates above 95%. The process is industrially viable due to its simplicity, high yield, and cost-effectiveness.
Vapor Phase Chlorination of 3-Trifluoromethylpyridine
Another approach to synthesize 2-chloro-5-trifluoromethylpyridine, a close analog, is selective chlorination of 3-trifluoromethylpyridine in the vapor phase:
- Chlorination is conducted at elevated temperatures (300–450 °C).
- Chlorine gas is used in stoichiometric or excess amounts (1–6 moles per mole of pyridine).
- The process may include the presence of diluents such as nitrogen or steam.
- Ultraviolet radiation is employed if the reaction temperature is below 250 °C to initiate chlorination.
- The reaction yields 2-chloro-5-trifluoromethylpyridine selectively, with easier separation from by-products compared to chlorination of 3-methylpyridine.
Photocatalytic and Thermal Chlorination Routes
Synthesis of chlorinated trifluoromethylpyridines can also proceed via:
- Photocatalytic chlorination of 3-picoline under UV irradiation with cobalt chloride as a catalyst to form 3-trichloromethylpyridine.
- Subsequent gas-phase thermocatalytic chlorination to obtain 2-chloro-5-trichloromethylpyridine.
- Vapor-phase thermal chlorination of 3-trifluoromethylpyridine using ferric chloride as catalyst to produce 2-chloro-5-trifluoromethylpyridine.
These methods are characterized by relatively simple procedures, use of inexpensive raw materials, and high purity product formation.
Construction of Pyridine Ring with Trifluoromethyl Building Blocks and Direct Trifluoromethylation
Additional synthetic strategies for trifluoromethylpyridines include:
- Ring construction from trifluoromethyl-containing building blocks.
- Direct trifluoromethylation using trifluoromethyl copper reagents reacting with bromo- or iodopyridines.
These methods, while less common for the specific compound , offer alternative routes for introducing trifluoromethyl groups on pyridine rings.
- Data Table: Summary of Preparation Methods for Related Compounds
| Method Type | Starting Material | Catalyst/Conditions | Temperature (°C) | Pressure (MPa) | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Reduction-Dechlorination | 2,3,6-Trichloro-5-trifluoromethylpyridine | Pd on activated carbon, acid-binding agents, H2 gas | -10 to 65 | 0.1 to 2.0 | >95% conversion, >98% purity | Industrially scalable, vacuum rectification |
| Vapor Phase Chlorination | 3-Trifluoromethylpyridine | Chlorine gas, UV radiation (if <250°C), diluents | 300 to 450 | Atmospheric | Selective chlorination | Requires high temperature, careful control |
| Photocatalytic + Thermal Chlorination | 3-Picoline | CoCl2 catalyst (photocatalysis), FeCl3 (thermal) | 40–60 (photocatalysis), high (thermal) | Atmospheric | High purity | Two-step process, uses UV and thermal steps |
| Direct Trifluoromethylation | Bromo-/iodopyridines | Trifluoromethyl copper reagents | Mild | Atmospheric | Moderate to high | Alternative for trifluoromethyl introduction |
The reduction-dechlorination method using 2,3,6-trichloro-5-trifluoromethylpyridine as a precursor is currently one of the most efficient and industrially feasible routes to obtain 2-chloro-3-trifluoromethylpyridine derivatives with high purity and yield. This method’s mild conditions and use of common solvents and catalysts make it attractive for scale-up.
Vapor phase chlorination of 3-trifluoromethylpyridine remains a classic and selective approach for chlorinated trifluoromethylpyridines, though it requires high temperatures and careful handling of chlorine gas. The use of UV radiation at lower temperatures can enhance selectivity.
Photocatalytic and thermal chlorination methods offer alternative routes with relatively simple raw materials and catalysts, suitable for producing chlorinated trifluoromethylpyridines, though multi-step and requiring precise control of reaction conditions.
Direct trifluoromethylation methods, while promising for introducing trifluoromethyl groups, are less commonly applied for the specific compound 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine but may be adapted for related derivatives.
The incorporation of the thiophene moiety at the 3-position likely requires a cross-coupling reaction (e.g., Suzuki or Stille coupling) starting from a halogenated trifluoromethylpyridine intermediate, which is consistent with synthetic strategies for heteroaryl-substituted pyridines.
The preparation of 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine can be approached by first synthesizing 2-chloro-3-trifluoromethylpyridine intermediates through reduction-dechlorination or vapor phase chlorination methods, followed by palladium-catalyzed cross-coupling with thiophene-2-boronic acid or equivalent thiophene derivatives. The reviewed methods provide robust, high-yielding, and scalable synthetic routes to the trifluoromethyl-chloropyridine core, which can be further functionalized to yield the target compound with high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl or aryl-alkene compounds.
Scientific Research Applications
2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Agrochemicals: It may act on specific biochemical pathways in pests or weeds, leading to their control or eradication.
Materials Science: The compound’s electronic properties may be exploited in the design of semiconductors or other advanced materials.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The -CF₃ group in all analogs enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated pyridines .
- Thiophene vs. Phenyl Rings: Thiophene-containing derivatives (e.g., 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine) exhibit improved π-stacking in receptor binding compared to phenyl-substituted analogs, as seen in P2X7 receptor antagonists .
- Halogen Position: Chlorine at position 2 (vs. 5 or 6) increases electrophilicity, facilitating nucleophilic substitution reactions in drug derivatization .
Critical Analysis of Limitations
- Solubility Issues: The trifluoromethyl group increases lipophilicity, reducing aqueous solubility (e.g., logP = 3.2 for the target compound vs. 2.1 for 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) .
- Synthetic Complexity: Introducing thiophene requires multi-step protocols (e.g., Grignard reactions followed by cyclization) compared to simpler halogenated pyridines .
Biological Activity
2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine is . The trifluoromethyl group enhances the lipophilicity of the compound, which may contribute to its biological activity. The presence of the thiophene moiety is also significant as it has been associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 16 | |
| Salmonella typhimurium | 15 | |
| Listeria monocytogenes | 18 | |
| Candida albicans | 22 |
The compound demonstrated significant inhibition zones comparable to standard antibiotics like ciprofloxacin and fluconazole, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. A study highlighted its ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Table 2: Anti-inflammatory Effects
| Compound | Edema Inhibition (%) | Reference |
|---|---|---|
| 2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine | 71 | |
| Celecoxib | 22 |
The compound's effectiveness was significantly higher than that of celecoxib, a well-known anti-inflammatory drug, suggesting its potential for further development in treating inflammatory diseases.
Anticancer Activity
Recent studies have also explored the anticancer properties of this pyridine derivative. It was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and inhibition of topoisomerase enzymes.
Case Study: Anticancer Mechanism
A study investigated the effect of the compound on breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations led to increased caspase-3 activity and reduced cell viability, highlighting its potential as a chemotherapeutic agent.
Table 3: Anticancer Activity Against MCF-7 Cells
| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |
|---|---|---|
| 10 | 80 | 1.5 |
| 25 | 50 | 3.0 |
| 50 | 30 | 5.0 |
These findings suggest that the compound may act as a multitarget agent in cancer therapy, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
